5-amino-2-ethyl-7-methyl-3H-isoindol-1-one
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Overview
Description
5-amino-2-ethyl-7-methyl-3H-isoindol-1-one is a heterocyclic compound with a unique structure that includes an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-ethyl-7-methyl-3H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-7-methyl-3H-isoindol-1-one with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-ethyl-7-methyl-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .
Scientific Research Applications
5-amino-2-ethyl-7-methyl-3H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-2-ethyl-7-methyl-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
- 5-amino-2,3-dihydro-2-methyl-1H-isoindol-1-one
- N-substituted 1H-isoindole-1,3(2H)-dione derivatives
Uniqueness
5-amino-2-ethyl-7-methyl-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-amino-2-ethyl-7-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-3-13-6-8-5-9(12)4-7(2)10(8)11(13)14/h4-5H,3,6,12H2,1-2H3 |
InChI Key |
VQBPNQVACIKPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C(=CC(=C2)N)C |
Origin of Product |
United States |
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